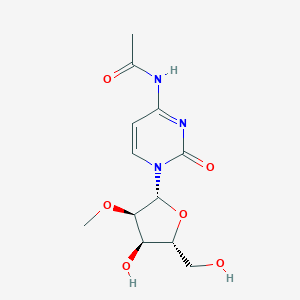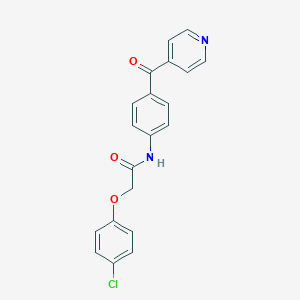
2,4-dichloro-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-methoxyphenyl)benzamide (DMBA) is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. DMBA is synthesized through a complex chemical process, and its synthesis method has been optimized over the years.
Mécanisme D'action
2,4-dichloro-N-(2-methoxyphenyl)benzamide exerts its carcinogenic effects through the formation of DNA adducts. DNA adducts are covalent bonds between 2,4-dichloro-N-(2-methoxyphenyl)benzamide and DNA molecules, leading to the formation of mutations and DNA damage. 2,4-dichloro-N-(2-methoxyphenyl)benzamide is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA. The formation of DNA adducts can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to the development of tumors.
Effets Biochimiques Et Physiologiques
2,4-dichloro-N-(2-methoxyphenyl)benzamide has several biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, leading to the development of tumors. 2,4-dichloro-N-(2-methoxyphenyl)benzamide also alters the expression of several genes involved in DNA damage and repair, leading to the accumulation of mutations and DNA damage. 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-(2-methoxyphenyl)benzamide has several advantages and limitations for lab experiments. It is a potent carcinogen that can induce tumors in experimental animals, making it an ideal research tool to study the mechanisms of chemical carcinogenesis. 2,4-dichloro-N-(2-methoxyphenyl)benzamide is also relatively easy to synthesize, and its synthesis method has been optimized over the years. However, 2,4-dichloro-N-(2-methoxyphenyl)benzamide has several limitations, such as its toxicity and potential hazards to researchers. 2,4-dichloro-N-(2-methoxyphenyl)benzamide should be handled with care, and proper safety measures should be taken to avoid exposure.
Orientations Futures
There are several future directions for the research on 2,4-dichloro-N-(2-methoxyphenyl)benzamide. One direction is to study the effects of 2,4-dichloro-N-(2-methoxyphenyl)benzamide on different cell types and tissues. Another direction is to study the potential role of 2,4-dichloro-N-(2-methoxyphenyl)benzamide in the development of human cancers. 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been shown to induce tumors in experimental animals, but its effects on human cells and tissues are not well understood. Another direction is to develop new compounds that can inhibit the carcinogenic effects of 2,4-dichloro-N-(2-methoxyphenyl)benzamide and other environmental pollutants. Developing new compounds can help prevent the development of tumors and reduce the risk of cancer.
Méthodes De Synthèse
2,4-dichloro-N-(2-methoxyphenyl)benzamide is synthesized through a complex chemical process that involves the reaction between 2,4-dichlorobenzoyl chloride and 2-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization. The synthesis method of 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-methoxyphenyl)benzamide is widely used in scientific research for its unique properties and mechanism of action. It is mainly used as a research tool to study the effects of DNA damage and repair. 2,4-dichloro-N-(2-methoxyphenyl)benzamide is a potent carcinogen that induces tumors in experimental animals and is used to study the mechanisms of chemical carcinogenesis. It is also used to study the effects of environmental pollutants and their potential role in cancer development. 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been shown to induce DNA damage and mutations, leading to the development of tumors.
Propriétés
Numéro CAS |
7506-47-0 |
|---|---|
Nom du produit |
2,4-dichloro-N-(2-methoxyphenyl)benzamide |
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
ZIVGZESHZQWYBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
7506-47-0 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)




![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)



